

3-Methylpentanoate chemical properties and structure

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Compound of Interest

Compound Name: 3-Methylpentanoate

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An In-Depth Technical Guide to the Chemical Properties and Structure of **3-Methylpentanoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentanoate refers to the ester of 3-methylpentanoic acid. As an ester, its specific properties are determined by the alcohol group attached to the carboxylate. This guide will focus on methyl **3-methylpentanoate**, a common and well-documented representative of this class of compounds. It is a volatile organic compound found in some natural sources and is utilized as a research chemical and flavoring agent.^[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

Methyl **3-methylpentanoate** is the methyl ester of 3-methylpentanoic acid, also known as methyl 3-methylvalerate.^{[2][3]} Its structure features a pentyl carbon chain with a methyl group branching at the third carbon position and a methyl ester functional group.

Key Structural Identifiers:

- IUPAC Name: methyl **3-methylpentanoate**^[3]
- CAS Number: 2177-78-8^{[3][4]}

- Molecular Formula: C₇H₁₄O₂[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Canonical SMILES: CCC(C)CC(=O)OC[\[5\]](#)
- InChI: InChI=1S/C7H14O2/c1-4-6(2)5-7(8)9-3/h6H,4-5H2,1-3H3[\[3\]](#)[\[4\]](#)
- InChIKey: FHASOOYJUZXKVFU-UHFFFAOYSA-N[\[3\]](#)[\[4\]](#)

Caption: 2D chemical structure of methyl **3-methylpentanoate**.

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of methyl **3-methylpentanoate**.

Property	Value	Reference(s)
Molecular Weight	130.187 g/mol	[2] [4]
Appearance	Colorless to pale yellow liquid	[1]
Density	0.88 g/mL at 20 °C	[2]
Boiling Point	135.1 - 136.0 °C at 760 mmHg	[1] [2]
Flash Point	33.4 - 41 °C	[1] [2]
Vapor Pressure	7.85 mmHg at 25 °C	[1] [2]
Refractive Index	n _{20/D} 1.405	[2]
LogP (o/w)	1.59 - 2.4	[2] [3]
Hydrogen Bond Donors	0	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	4	[2]
Exact Mass	130.099379685 Da	[2] [3]

Experimental Protocols

Synthesis of Methyl 3-Methylpentanoate via Esterification

Methyl **3-methylpentanoate** can be synthesized via the esterification of its parent carboxylic acid, 3-methylpentanoic acid, with methanol. Common laboratory methods include Fischer-Speier esterification and Steglich esterification. The Steglich method is often preferred for its mild reaction conditions.^{[6][7]}

Protocol: Steglich Esterification^{[6][7][8]}

- Reagents and Materials:
 - 3-Methylpentanoic acid (1.0 eq)
 - Methanol (1.2 - 2.0 eq)
 - N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
 - 4-Dimethylaminopyridine (DMAP) (0.1 eq)
 - Anhydrous dichloromethane (DCM) as solvent
 - Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
 - Separatory funnel, rotary evaporator, column chromatography setup
- Procedure:
 1. In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-methylpentanoic acid (1.0 eq), methanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
 2. Cool the stirred solution to 0 °C using an ice bath.
 3. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes.
 4. Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.^[6]

5. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
6. Upon completion, filter the reaction mixture to remove the precipitated DCU.
7. Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
8. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
9. Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl **3-methylpentanoate**.

Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and quantification of volatile compounds like methyl **3-methylpentanoate**.^[9]

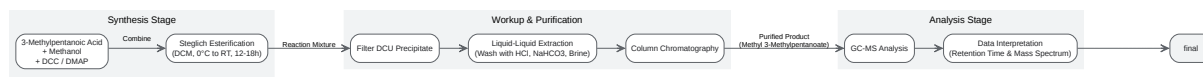
Protocol: GC-MS Analysis

- Instrumentation:
 - Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
 - Capillary Column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms, HP-5).
- Sample Preparation:
 - Dilute the purified ester in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
 - If analyzing from a complex matrix, a prior liquid-liquid or solid-phase extraction may be necessary.
- Instrumental Parameters (Example):
 - Injector: Split/splitless mode, 250 °C.

- Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).
- Oven Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Hold at 250 °C for 5 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-300.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis:
 - The identity of the compound is confirmed by matching its retention time and the fragmentation pattern of its mass spectrum with a known reference standard or a spectral library (e.g., NIST).[4]
 - Characteristic fragment ions for methyl **3-methylpentanoate** include m/z 74 (McLafferty rearrangement) and 101 ([M-29]⁺).

Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow from starting materials to the final analytical confirmation of methyl **3-methylpentanoate**.



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Caption: Workflow for the synthesis and analysis of methyl **3-methylpentanoate**.

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